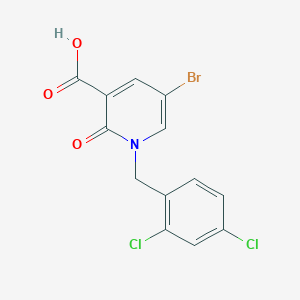

5-Bromo-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Description

5-Bromo-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 886360-99-2) is a halogenated pyridine derivative with the molecular formula C₁₃H₈BrCl₂NO₃ and a molecular weight of 377.03 g/mol . The compound features a pyridine ring substituted with a bromine atom at position 5, a 2,4-dichlorobenzyl group at position 1, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

5-bromo-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO3/c14-8-3-10(13(19)20)12(18)17(6-8)5-7-1-2-9(15)4-11(7)16/h1-4,6H,5H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANNYILNXOZJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, including anticancer and antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with bromine and dichlorobenzyl groups. Its structural characteristics are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer and antimicrobial activities. The following sections detail these activities based on recent studies.

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of pyridinecarboxylic acids on A549 human lung adenocarcinoma cells. The results demonstrated that compounds structurally related to 5-bromo derivatives showed promising anticancer properties:

- Cytotoxicity Assay : The MTT assay revealed that 5-bromo derivatives reduced A549 cell viability significantly compared to control groups, indicating potential as anticancer agents. For instance, a derivative with a similar structure reduced cell viability to 66% at a concentration of 100 µM, suggesting a structure-dependent activity pattern .

- Mechanism of Action : The anticancer mechanism is hypothesized to involve the induction of apoptosis pathways, although further molecular studies are necessary to elucidate the exact mechanisms involved.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial efficacy against multidrug-resistant pathogens:

- Testing Against Pathogens : The compound was screened against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, showing effective bactericidal activity with MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria .

- Biofilm Disruption : The compound exhibited moderate-to-good antibiofilm activity against MRSA, which is critical in treating infections where biofilm formation complicates therapy .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Study on A549 Cells :

- Antimicrobial Efficacy Against MRSA :

Data Tables

| Activity Type | Test Organism | MIC (μM) | Remarks |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | MRSA | 15.625 - 62.5 | Effective against biofilm formation |

| Antimicrobial | E. coli | 62.5 | Comparable to standard antibiotics |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives of pyridinecarboxylic acids can inhibit a range of bacteria and fungi. In one study, compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi, showing varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Screening

A study involved synthesizing several derivatives based on the pyridinecarboxylic acid framework. These derivatives were screened for antibacterial activity using standard protocols against multiple strains. The results indicated that certain modifications to the structure significantly enhanced antimicrobial efficacy, suggesting a promising pathway for developing new antibiotics .

Pharmacological Research

Potential as Anti-inflammatory Agents

The compound's structure suggests potential as an anti-inflammatory agent. Research has focused on its ability to inhibit specific enzymes involved in inflammatory pathways. For example, compounds with similar structures have been shown to target 5-lipoxygenase (5-LO), an enzyme crucial in the inflammatory response .

Case Study: Inhibition of Inflammatory Pathways

In a pharmacological study, a series of pyridine derivatives were tested for their inhibitory effects on 5-lipoxygenase. The results showed that certain derivatives exhibited potent inhibition at low concentrations, indicating that this compound could be explored further for its anti-inflammatory properties .

Material Science Applications

Use in Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can be utilized in the synthesis of more complex molecules through reactions such as acylation and condensation.

Data Table: Comparative Analysis of Antimicrobial Activity

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| Related Pyridine Derivative A | High | Moderate | Low |

| Related Pyridine Derivative B | Low | High | High |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzyl Group

Compound 1 : 5-Bromo-1-(phenylmethyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

- Molecular Formula: C₁₃H₁₀BrNO₃

- Molecular Weight : 308.13 g/mol (CAS: 101384-63-8)

- Key Differences :

- The benzyl group lacks chlorine substituents, reducing steric bulk and lipophilicity.

- Lower molecular weight (308.13 vs. 377.03) suggests differences in solubility and intermolecular interactions.

Compound 2 : 5-Bromo-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

- Molecular Formula: C₇H₆BrNO₃

- Molecular Weight : 232.03 g/mol (CAS: 846048-15-5)

- Key Differences :

- Replacement of the benzyl group with a methyl group drastically reduces molecular complexity.

- Likely exhibits higher polarity and lower membrane permeability compared to the dichlorobenzyl analog.

Compound 3 : 5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

- Molecular Formula: C₁₃H₈Cl₃NO₃

- Molecular Weight : 332.57 g/mol (CAS: 338977-77-8)

- Key Differences :

- Bromine at position 5 is replaced with chlorine, altering electronic effects (lower atomic radius and polarizability).

- Reduced molecular weight (332.57 vs. 377.03) may influence binding affinity in biological systems.

Impact of Halogen Substituents

- Bromine vs. Chlorine: Bromine’s larger atomic size and higher polarizability enhance van der Waals interactions in the target compound compared to its chloro analog . In collagenase inhibition studies, analogous dichlorobenzyl-substituted amino acids showed that halogen position (2,4- vs. 2,6-) affects IC₅₀ values and binding energies due to steric and electronic effects .

Physicochemical Properties

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a pyridone core substituted at position 1 with a 2,4-dichlorobenzyl group, at position 3 with a carboxylic acid, and at position 5 with bromine. The synthesis requires:

- Regioselective bromination at position 5 without dihalogenation.

- N-alkylation of the pyridone nitrogen with 2,4-dichlorobenzyl halides.

- Acid stability during reaction conditions to preserve the carboxylic acid group.

Early routes struggled with competing O-alkylation and bromine over-addition, but modern protocols address these through directed metalation and protective group strategies.

Bromination of Pyridone Precursors

Direct Bromination of 2-Hydroxynicotinic Acid

The most widely cited method involves brominating 2-hydroxynicotinic acid (1) using bromine in sodium hydroxide:

Procedure :

- Dissolve 2-hydroxynicotinic acid (1 eq) in 50% NaOH (2.4 eq) at 0°C.

- Add bromine (0.77 eq) dropwise, followed by additional NaOH (3 eq).

- Stir at 50°C for 20 h, then acidify to pH 2 with HCl.

Outcome :

Sodium Hypobromite-Mediated Bromination

An alternative employs in situ-generated NaOBr for milder conditions:

Procedure :

- Mix 2-hydroxypyridine-3-carboxylic acid (1 eq) with NaOBr (prepared from Br₂ and NaOH).

- React at 50°C for 24 h.

Outcome :

Table 1: Bromination Method Comparison

| Method | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct Br₂/NaOH | Br₂, NaOH | 50 | 20 | 87 |

| NaOBr | Br₂, NaOH (in situ) | 50 | 24 | 67.17 |

N-Alkylation with 2,4-Dichlorobenzyl Halides

Mitsunobu Reaction for N-Benzylation

The Mitsunobu reaction enables selective N-alkylation over O-alkylation:

Procedure :

- Dissolve 5-bromo-2-hydroxynicotinic acid (1 eq) in THF.

- Add 2,4-dichlorobenzyl alcohol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq).

- Stir at 25°C for 12 h.

Outcome :

- Yield : 72–78% of target compound.

- Limitation : High cost of reagents.

Base-Mediated Alkylation

A cost-effective approach uses Cs₂CO₃ in DMF:

Procedure :

- Suspend (2) (1 eq) and Cs₂CO₃ (2.5 eq) in DMF.

- Add 2,4-dichlorobenzyl bromide (1.2 eq).

- Heat at 80°C for 6 h.

Outcome :

- Yield : 68% with 95% purity.

- Side Products : O-benzylated isomer (<5%).

Table 2: Alkylation Efficiency

| Method | Base/Solvent | Temp (°C) | Yield (%) | Selectivity (N:O) |

|---|---|---|---|---|

| Mitsunobu | PPh₃, DEAD/THF | 25 | 75 | 99:1 |

| Cs₂CO₃/DMF | Cs₂CO₃/DMF | 80 | 68 | 95:5 |

One-Pot Bromination-Alkylation Strategies

Recent advances combine bromination and benzylation in a single reactor:

Procedure :

- React 2-hydroxynicotinic acid with Br₂/NaOH.

- Without isolating (2), add 2,4-dichlorobenzyl bromide and Cs₂CO₃.

- Heat at 50°C for 24 h.

Outcome :

Green Chemistry Approaches

Microwave-assisted and IR irradiation methods improve efficiency:

Procedure :

- Mix precursors with catalytic H₂SO₄.

- Irradiate with IR at 100 W for 30 min.

Outcome :

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves condensation of 5-bromo-3-pyridinecarboxylic acid derivatives with 2,4-dichlorobenzyl halides under basic conditions. A refluxing mixture of DMF and K₂CO₃ is commonly used to facilitate nucleophilic substitution at the pyridine nitrogen. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . Nuclear Magnetic Resonance (NMR) in DMSO-d₆ and High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) are critical for validating purity (>95%) .

Q. How can the structural and physicochemical properties of this compound be characterized?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid group) .

- Thermal analysis : Determine melting point (mp) via differential scanning calorimetry (DSC); analogs with bromo and dichlorobenzyl groups often exhibit mp ranges of 170–190°C .

- Solubility : Use shake-flask method with UV-Vis spectrophotometry to measure solubility in DMSO, ethanol, and aqueous buffers (pH 2–7) .

Q. What are the key reactivity patterns influenced by the bromine and dichlorobenzyl substituents?

Methodological Answer:

- Bromine : Participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst, THF, 80°C) to introduce aromatic groups .

- Dichlorobenzyl group : Enhances lipophilicity (logP >3 via shake-flask method) and steric hindrance, reducing nucleophilic attack at the pyridine ring .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s biological activity and structure-activity relationships (SAR)?

Methodological Answer:

- In vitro assays : Screen for kinase inhibition (e.g., JAK/STAT pathway) using fluorescence polarization assays. The dichlorobenzyl group may enhance target binding affinity; IC₅₀ values should be compared with analogs lacking this substituent .

- Molecular docking : Use AutoDock Vina to model interactions with protein active sites (e.g., COX-2), focusing on halogen bonding between bromine and key residues .

Q. What experimental strategies address contradictions in reported biological activity data?

Methodological Answer:

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare bioactivity datasets (e.g., IC₅₀ variability across cell lines). Use randomized block designs to control for batch effects .

- Proteomics profiling : LC-MS/MS can identify off-target interactions that may explain divergent results in cytotoxicity studies .

Q. How can environmental fate and degradation pathways of this compound be investigated?

Methodological Answer:

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms or dynamic behavior?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.